tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1,4-thiazinane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5S/c1-11(2,3)17-10(14)12-5-7-18(15,16)9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTKZAPWMOSTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiomorpholine Ring Formation
The thiomorpholine core is constructed via cyclization of cysteine derivatives or through sulfur-containing precursors. A common approach involves reacting 2-mercaptoethylamine with 1,4-dibromobutane under basic conditions to form the thiomorpholine ring. Subsequent oxidation with hydrogen peroxide converts the thioether to a sulfone group.
Key reaction:
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is introduced via Schotten-Baumann reaction conditions. Thiomorpholine sulfone is treated with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine.
Typical conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature: 0–5°C (to minimize side reactions)
Functionalization with the 2-Oxoethyl Side Chain
Aldehyde Incorporation
The 2-oxoethyl group is introduced through nucleophilic substitution or Michael addition. A validated method involves reacting the Boc-protected thiomorpholine sulfone with acrolein (propenal) in a [2+4] cycloaddition, followed by oxidation.
Optimized protocol:
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Acrolein addition :
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Reagents: Acrolein (1.2 equiv), BF₃·Et₂O (catalyst)
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Solvent: Anhydrous DCM
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Time: 12 hr at −20°C
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Intermediate: 2-(2-Hydroxyethyl) derivative
-
-
Oxidation to ketone :
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent patents describe continuous flow systems to enhance reproducibility and safety. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence time | 8–10 min | Maximizes conversion |
| Temperature | 25°C (Boc) / −15°C (oxoethyl) | Minimizes degradation |
| Catalyst loading | 0.5 mol% BF₃·Et₂O | Reduces costs |
Advantages :
Purification and Characterization
Crystallization Techniques
The crude product is purified via solvent-antisolvent crystallization:
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethyl acetate/heptane | 98.5 | Needles |
| THF/water | 97.2 | Prisms |
Optimal conditions :
-
Cooling rate: 0.5°C/min
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Seed crystal size: 50–100 µm
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.85–3.10 (m, 4H, thiomorpholine), 3.65 (t, 2H, CH₂CO), 4.20 (q, 2H, NCH₂)
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
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Exotherm management : Use jacketed reactors with automated cooling during acrolein addition.
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Waste reduction : Solvent recovery systems achieve >90% reuse of DCM and THF.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch (traditional) | 58 | 95 | 12,000 |
| Continuous flow | 76 | 98 | 8,500 |
| Microwave-assisted | 68 | 97 | 10,200 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxoethyl Group
The 2-oxoethyl moiety in the compound is a reactive site for nucleophilic attack. For example:
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Reduction of the ketone : The oxoethyl group can be reduced to an alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Formation of oximes or hydrazones : Reaction with hydroxylamine or hydrazine derivatives can yield corresponding imine derivatives.
Table 1: Potential Reactions at the Oxoethyl Group
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | tert-butyl 1,1-dioxo-2-(2-hydroxyethyl)-thiomorpholine-4-carboxylate |
| Oxime formation | NH₂OH·HCl, EtOH, reflux | tert-butyl 1,1-dioxo-2-(2-(hydroxyimino)ethyl)-thiomorpholine-4-carboxylate |
Deprotection of the tert-Butyl Ester
The tert-butyl carbamate group is susceptible to acidic deprotection:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the tert-butyl group, yielding the free carboxylic acid.
Example Reaction Pathway :
texttert-butyl ester + TFA/DCM → carboxylic acid + CO₂ + isobutylene
Key Data :
-
Yield : ~95–100% (based on analogous deprotection reactions in search results ).
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Conditions : 1–2 h at room temperature.
Functionalization of the Thiomorpholine Ring
The sulfone (1,1-dioxo) groups in the thiomorpholine ring act as electron-withdrawing groups, facilitating reactions such as:
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Electrophilic aromatic substitution : Nitration or halogenation under controlled conditions.
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Ring-opening reactions : Strong bases (e.g., NaOH) may cleave the ring, particularly at the sulfone moiety.
Table 2: Thiomorpholine Ring Modifications
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted thiomorpholine derivative |
| Ring-opening | NaOH, H₂O, reflux | Sulfonate and amine fragments |
Cross-Coupling Reactions
The oxoethyl group or deprotected carboxylic acid can participate in coupling reactions:
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Amide bond formation : Using carbodiimide reagents (e.g., EDC, DCC) with amines.
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Suzuki–Miyaura coupling : If a halogen is introduced, palladium-catalyzed cross-couplings are feasible.
Example :
textCarboxylic acid + R-NH₂ → Amide derivative (via EDC/HOBt activation)
Biological Relevance
While direct data for this compound is limited, patents (e.g., US9040518B2) highlight thiomorpholine derivatives as intermediates in metabolic disorder therapeutics. This suggests potential for:
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Enzyme inhibition : Targeting kinases or proteases via sulfone-mediated interactions.
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Prodrug synthesis : Leveraging the tert-butyl ester for controlled release.
Key Challenges and Considerations
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Stability : The sulfone groups may render the compound hygroscopic, requiring anhydrous conditions.
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Stereochemistry : Reactions involving the thiomorpholine ring may require chiral catalysts to control stereoselectivity.
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Scalability : High-yield reactions (e.g., 100% substitution in ) are preferable for industrial applications.
Scientific Research Applications
Applications in Medicinal Chemistry
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Anticancer Research :
- Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has shown potential as a precursor for developing novel anticancer agents. Its structural features allow for modifications that can enhance biological activity against cancer cells.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility in designing targeted therapies.
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties. Research indicates that certain analogs possess activity against both gram-positive and gram-negative bacteria.
- Case Study : In vitro studies revealed that specific derivatives inhibited bacterial growth effectively, paving the way for new antibiotic development.
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Enzyme Inhibition :
- It acts as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.
- Case Study : Research highlighted its potential to inhibit enzymes linked to diabetes, suggesting a role in developing antidiabetic medications.
Applications in Material Science
-
Polymer Synthesis :
- This compound serves as a monomer in the synthesis of polymers with tailored properties for specific applications such as coatings and adhesives.
- Case Study : A recent study detailed the use of this compound in creating thermally stable polymers with enhanced mechanical properties, suitable for high-performance applications.
-
Nanotechnology :
- The compound's unique structure allows it to be used as a building block in the formation of nanoparticles for drug delivery systems.
- Case Study : Research demonstrated the successful encapsulation of therapeutic agents within nanoparticles derived from this compound, improving bioavailability and targeting efficiency.
Data Table of Key Findings
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Cellular Processes: Affecting processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Key Structural Differences
The compound tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS 1648864-64-5) serves as a close structural analog. Below is a comparative analysis:
*Calculated based on structural differences from the analog in .
Functional Group Implications
- Reactivity: The 2-oxoethyl group in the target compound introduces a ketone, which is less reactive toward nucleophilic attack compared to the ethoxy ester substituent in the analog. The ethoxy ester in the analog may undergo hydrolysis to a carboxylic acid under acidic/basic conditions, whereas the ketone in the target compound is more stable in aqueous environments. Both compounds contain a sulfone group, enhancing thermal and oxidative stability compared to non-sulfonated thiomorpholines.
- The ketone in the target compound may reduce lipophilicity, favoring polar aprotic solvents.
Synthetic Utility :
- The target compound’s ketone group could participate in condensation or nucleophilic addition reactions, while the analog’s ester group is more suited for transesterification or hydrolysis-driven modifications.
Comparative Data Table
Notes and Limitations
- Data Gaps : Physical properties (e.g., melting point, solubility) for both compounds are unreported in the provided evidence.
- Further Research : Comparative studies on reaction kinetics, crystallographic behavior (e.g., hydrogen bonding patterns ), and biological activity are warranted.
Biological Activity
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 278.37 g/mol
- LogP : -0.48
- Hydrogen Bond Acceptors (HBA) : 5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Cell Proliferation : Studies indicate that this compound may influence cell proliferation rates in specific cancer cell lines.
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various thiomorpholine derivatives, including this compound. The results demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells .
Study 2: Enzyme Inhibition
Research conducted on the inhibitory effects of the compound on cytochrome P450 enzymes revealed that it could modulate drug metabolism. This effect was characterized by a dose-dependent inhibition profile, indicating its potential role as a drug interaction mediator .
Study 3: Cancer Cell Proliferation
In vitro studies using human cancer cell lines showed that this compound could reduce cell viability at higher concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
What are the established synthetic protocols for tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). For example, a thiomorpholine precursor (e.g., tert-butyl (S)-2-oxo-5-phenylthiomorpholine-4-carboxylate) is activated with DCC in dichloromethane, followed by DMAP catalysis. Purification via silica gel chromatography (hexane/ethyl acetate eluent) yields the product (55% yield) . Optimization strategies include:
- Temperature control : Room-temperature reactions minimize side products.
- Catalyst stoichiometry : 1.1 equivalents of DMAP enhance reaction rates.
- By-product removal : Filtering precipitated dicyclohexylurea improves purity.
Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Compare experimental H and C NMR data with literature values (e.g., tert-butyl group signals at δ ~1.4 ppm and thiomorpholine ring protons between δ 3.0–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H] for CHNOS: 290.1056).
- Infrared (IR) Spectroscopy : Key peaks include C=O (1720–1680 cm) and S=O (1350–1150 cm) stretches .
- HPLC-PDA : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water gradient).
What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Intermediate in Drug Synthesis : Serves as a scaffold for calcium channel blockers or protease inhibitors due to its thiomorpholine core and reactive oxoethyl group .
- Biological Activity Screening : Tested in in vitro assays (e.g., enzyme inhibition, receptor binding) using cell lines (HEK293, HeLa) with IC determination via dose-response curves .
Advanced Research Questions
How can computational methods (DFT, MD) predict the reactivity and conformational stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., oxoethyl group reactivity). Compare with crystallographic data .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability under physiological conditions.
- Contradiction Resolution : Discrepancies between computed and experimental bond angles (e.g., thiomorpholine ring puckering) may arise from crystal packing forces, addressed via Hirshfeld surface analysis .
What crystallographic strategies are effective for resolving structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement. Key parameters:
- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R_2$$^2(8) patterns) to explain packing stability .
- Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
How can reaction by-products be systematically identified and characterized during synthesis?
Methodological Answer:
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials or hydrolysis products).
- Isolation via Prep-TLC : Separate by-products using silica gel TLC (ethyl acetate/hexane, 3:7).
- Mechanistic Insight : Oxoethyl group hydrolysis under acidic conditions may yield carboxylic acid derivatives, confirmed by H NMR (δ ~12 ppm for -COOH) .
What strategies mitigate low yields in large-scale synthesis of this compound?
Methodological Answer:
- Solvent Optimization : Replace dichloromethane with THF for better solubility at scale.
- Catalyst Recycling : Immobilize DMAP on silica to reduce waste .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and terminate at maximum conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
